N-Methyl Hydrazino Substitution Reduces Hydrogen Bond Donor Count vs. Non-Methylated Hydrazino Analog (CAS 188936-10-9)
The target compound (CAS 678139-50-9) possesses one hydrogen bond donor (HBD) on the terminal hydrazino nitrogen (N–H), whereas the non-methylated analog ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 188936-10-9) possesses two HBDs (NH–NH₂). This reduction impacts molecular recognition, membrane permeability, and off-target promiscuity. The non-methylated analog has been shown to yield citraconic anhydride adducts with IC₅₀ = 0.7 μM against NF-κB and AP-1 transcriptional activation [1]; the N-methyl variant provides a tool to probe whether the second hydrazino NH is essential for target engagement or contributes to undesirable polypharmacology.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (single N–H on terminal hydrazino nitrogen) |
| Comparator Or Baseline | Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 188936-10-9): 2 HBD (NH–NH₂) |
| Quantified Difference | Reduction of 1 HBD (ΔHBD = −1) |
| Conditions | Structural analysis based on molecular connectivity; pharmacophore-relevant in aqueous biological milieu |
Why This Matters
A reduced HBD count typically correlates with improved passive membrane permeability and reduced likelihood of hydrogen-bond-mediated off-target binding, enabling cleaner SAR interpretation in cellular assays.
- [1] Suto, M.J., Gayo, L.M., Palanki, M.S.S., & Ransone-Fong, L.J. (1998). Preparation of pyrimidinecarboxylates for treating inflammatory conditions. Signal Pharmaceuticals, Inc., USA. IC₅₀ = 0.7 μM for the citraconic anhydride adduct of ethyl 2-hydrazino-4-trifluoromethylpyrimidine-5-carboxylate against NFκB and AP-1. View Source
